molecular formula C21H19NO3 B5809516 2-{[1,1'-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE

2-{[1,1'-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5809516
M. Wt: 333.4 g/mol
InChI Key: BOVQUISCLQUJAQ-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of a phenylacetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 2-bromobiphenyl with 4-methoxyaniline in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-HYDROXYPHENYL)ACETAMIDE.

    Reduction: Formation of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ETHYLAMINE.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-HYDROXYPHENYL)ACETAMIDE
  • **2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ETHYLAMINE
  • N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and methoxyphenyl groups enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-18-13-11-17(12-14-18)22-21(23)15-25-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVQUISCLQUJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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